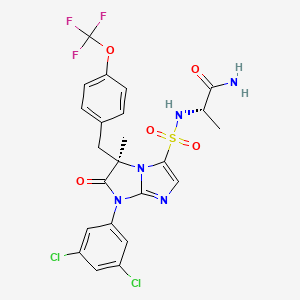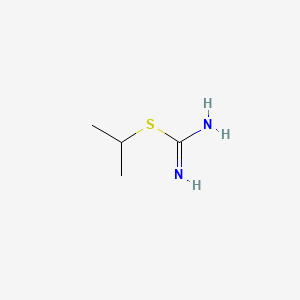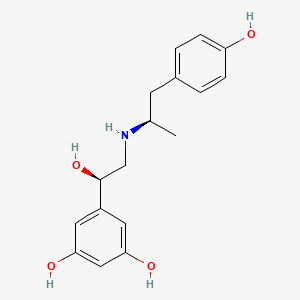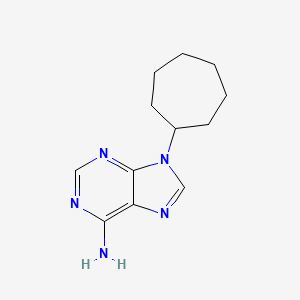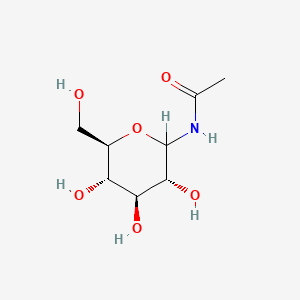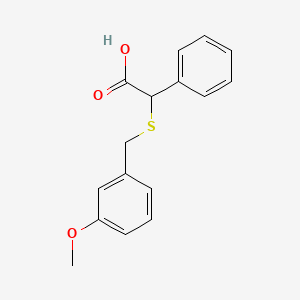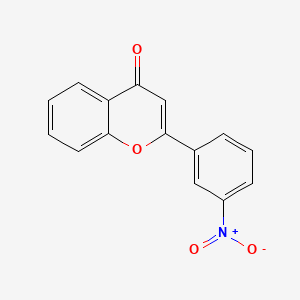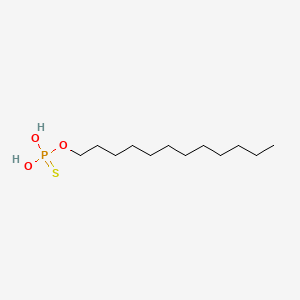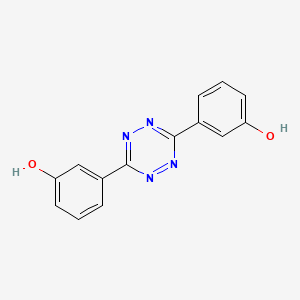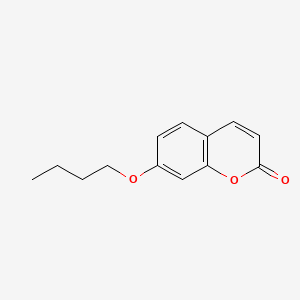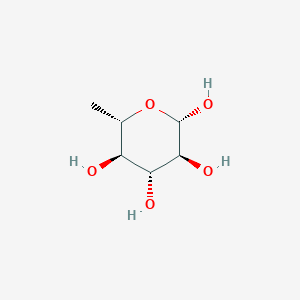
6-Deoxy-beta-L-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxy-beta-L-glucopyranose is a derivative of glucose, a fundamental monosaccharide in biology. This compound is characterized by the absence of a hydroxyl group at the sixth carbon position, which is replaced by a hydrogen atom. This structural modification imparts unique chemical properties to this compound, distinguishing it from its parent compound, glucose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-beta-L-glucopyranose typically involves the selective removal of the hydroxyl group at the sixth carbon position of glucose. One common method is the use of halogenation followed by reduction. For instance, glucose can be converted to 6-bromo-6-deoxy-glucose using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride . The resulting 6-bromo-6-deoxy-glucose can then be reduced to this compound using a suitable reducing agent such as zinc in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Deoxy-beta-L-glucopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can further modify the structure, potentially converting it to other deoxy sugars.
Substitution: The hydrogen at the sixth position can be substituted with other functional groups, such as halogens or azides.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate can be used.
Reduction: Zinc in acetic acid or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using NBS, while azidation can be done using sodium azide.
Major Products
The major products formed from these reactions include various deoxy sugars, carboxylic acids, and substituted derivatives, which can be further utilized in synthetic chemistry and biological studies .
Applications De Recherche Scientifique
6-Deoxy-beta-L-glucopyranose has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of carbohydrate metabolism and enzyme specificity.
Industry: It can be used in the production of biodegradable polymers and other materials
Mécanisme D'action
The mechanism of action of 6-Deoxy-beta-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The absence of the hydroxyl group at the sixth position can affect its binding affinity and specificity towards certain enzymes, altering metabolic pathways. This compound can act as a competitive inhibitor or a substrate analog in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Deoxy-alpha-L-glucopyranose: Similar in structure but differs in the configuration at the anomeric carbon.
6-Deoxy-beta-D-glucopyranose: The D-enantiomer of the compound.
6-Azido-6-deoxy-glucose: Contains an azide group instead of a hydroxyl group at the sixth position.
Uniqueness
6-Deoxy-beta-L-glucopyranose is unique due to its specific stereochemistry and the absence of the hydroxyl group at the sixth position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
71116-61-5 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6-/m0/s1 |
Clé InChI |
SHZGCJCMOBCMKK-QYESYBIKSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B3063491.png)

